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molecular formula C7H9BrN2 B1374302 5-Bromo-4-ethylpyridin-2-amine CAS No. 1368352-40-2

5-Bromo-4-ethylpyridin-2-amine

Cat. No. B1374302
M. Wt: 201.06 g/mol
InChI Key: MHTDGXBHFCKWTD-UHFFFAOYSA-N
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Patent
US09266883B2

Procedure details

NBS (231 mg, 1.30 mmol) was added to a solution of 4-ethylpyridin-2-amine (144 mg, 1.18 mmol) in DCM (5 ml) at room temperature. After stirring for 5 minutes at room temperature the reaction mixture was partitioned between aqueous Na2S2O3 and DCM, extracted with DCM (2×), the combined organic layers were dried over Na2SO4 and evaporated to give the title compound as a beige solid. (UPLC-MS 6) tR 0.61; ESI-MS 200.9 and 202.9 [M+H]+.
Name
Quantity
231 mg
Type
reactant
Reaction Step One
Quantity
144 mg
Type
reactant
Reaction Step One
Name
Quantity
5 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
C1C(=O)N([Br:8])C(=O)C1.[CH2:9]([C:11]1[CH:16]=[CH:15][N:14]=[C:13]([NH2:17])[CH:12]=1)[CH3:10]>C(Cl)Cl>[Br:8][C:16]1[C:11]([CH2:9][CH3:10])=[CH:12][C:13]([NH2:17])=[N:14][CH:15]=1

Inputs

Step One
Name
Quantity
231 mg
Type
reactant
Smiles
C1CC(=O)N(C1=O)Br
Name
Quantity
144 mg
Type
reactant
Smiles
C(C)C1=CC(=NC=C1)N
Name
Quantity
5 mL
Type
solvent
Smiles
C(Cl)Cl

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
After stirring for 5 minutes at room temperature the reaction mixture
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
was partitioned between aqueous Na2S2O3 and DCM
EXTRACTION
Type
EXTRACTION
Details
extracted with DCM (2×)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
the combined organic layers were dried over Na2SO4
CUSTOM
Type
CUSTOM
Details
evaporated

Outcomes

Product
Details
Reaction Time
5 min
Name
Type
product
Smiles
BrC=1C(=CC(=NC1)N)CC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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